3-Methyl-7-oxooctyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-oxooctyl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-7-oxooctyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of an alcohol with an acid in the presence of a catalyst. For this compound, the reaction typically involves 3-methyl-7-oxooctanol and acetic acid, with sulfuric acid acting as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, which is a byproduct. The final product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxooctyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, resulting in the formation of 3-methyl-7-oxooctanol and acetic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-Methyl-7-oxooctanol and acetic acid.
Reduction: 3-Methyl-7-oxooctanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
3-Methyl-7-oxooctyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent for resins and waxes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxooctyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Similar structure but lacks the methyl and oxo groups.
Ethyl acetate: Smaller ester with different physical properties.
Methyl butyrate: Another ester with a different carbon chain length.
Uniqueness
3-Methyl-7-oxooctyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl and oxo groups influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63539-99-1 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(3-methyl-7-oxooctyl) acetate |
InChI |
InChI=1S/C11H20O3/c1-9(5-4-6-10(2)12)7-8-14-11(3)13/h9H,4-8H2,1-3H3 |
InChI Key |
MPQXJCFWOBCYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.